

Understanding the solubility and stability of Chitinovorin-A

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Compound of Interest

Compound Name: Chitinovorin-A
CAS No.: 95041-98-8
Cat. No.: B1194306

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Technical Guide: Solubility and Stability of Chitinovorin-A

Executive Summary & Compound Profile

Chitinovorin-A is a specialized

-lactam antibiotic belonging to the 7-formamido-cephalosporin class.[1] Originally isolated from *Flavobacterium chitinovorum* (reclassified within *Chitinophaga* spp.), it is structurally distinct from classical cephalosporins due to the presence of a formamido group at the C-7 position.

This structural modification provides a unique stability profile: while the formamido group enhances resistance to enzymatic degradation by bacterial

-lactamases, the core bicyclic ring system remains chemically sensitive to hydrolytic cleavage, particularly in alkaline environments.

Understanding the solubility and stability limitations of **Chitinovorin-A** is critical for assay reproducibility, as improper handling can lead to rapid ring opening and loss of antimicrobial

potency.

Chemical Identity[1][2][3][4][5][6]

- Class: 7-formamido-cephalosporin (-lactam).[1]
- Core Structure: 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid derivative.[1]
- Key Functional Groups:
-lactam ring, dihydrothiazine ring, C-7 formamido group, amino-carboxy side chain (zwitterionic character).[1]

Solubility Profile

Chitinovorin-A exhibits amphoteric properties due to its amino acid-derived side chains.[1] Its solubility is dictated by the ionization state of the carboxylic acid and amine functionalities.

Solubility Matrix

Solvent System	Solubility Rating	Suitability	Technical Notes
Water (Deionized)	High	Primary Solvent	Soluble due to zwitterionic nature.[1] pH of resulting solution is typically weakly acidic (~pH 4-5).[1]
DMSO	High	Stock Storage	Preferred for cryo-storage (-20°C).[1] Prevents hydrolysis better than aqueous buffers.
Methanol/Ethanol	Moderate	Intermediate	Soluble, but potential for alcoholysis of the -lactam ring over prolonged storage.
PBS (pH 7.4)	High	Assay Buffer	Caution: Phosphate ions can catalyze -lactam hydrolysis.[1] Use fresh.
Acetone/Hexane	Insoluble	Precipitation	Used for precipitation/purification; not for solubilization.[1]

Critical Solubilization Protocol

To maximize stability during solubilization:

- Primary Stock: Dissolve lyophilized powder in 100% DMSO to a concentration of 10–50 mg/mL.

- Aqueous Dilution: Dilute the DMSO stock into aqueous media (water or buffer) only immediately prior to use.
- Avoid Sonication: Excessive heat from sonication can initiate ring degradation.[1] Use gentle vortexing.

Stability Dynamics

The stability of **Chitinovorin-A** is governed by two competing forces: the protective steric/electronic effect of the 7-formamido group against enzymes, and the chemical fragility of the

-lactam ring against pH and nucleophiles.

A. pH-Dependent Hydrolysis

The

-lactam ring is thermodynamically unstable.[1] The hydrolysis rate follows pseudo-first-order kinetics dependent on pH.[1]

- Acidic (pH < 4): Protonation of the ring nitrogen can lead to acid-catalyzed hydrolysis, though cephalosporins are generally more stable in mild acid than mild base.[1]
- Neutral (pH 6–7): Optimal Stability Window.[1]
- Alkaline (pH > 8): Rapid degradation.[1] Hydroxide ions () act as nucleophiles, attacking the carbonyl carbon of the -lactam ring, causing irreversible ring opening and total loss of activity.

B. Temperature Sensitivity

- Solid State: Stable for years at -20°C if desiccated.[1]
- Aqueous Solution (RT):
(half-life) is approximately 24–48 hours at 25°C in neutral buffer.[1]

- Aqueous Solution (4°C): Stable for 1–2 weeks.

C. Enzymatic Stability (The 7-Formamido Advantage)

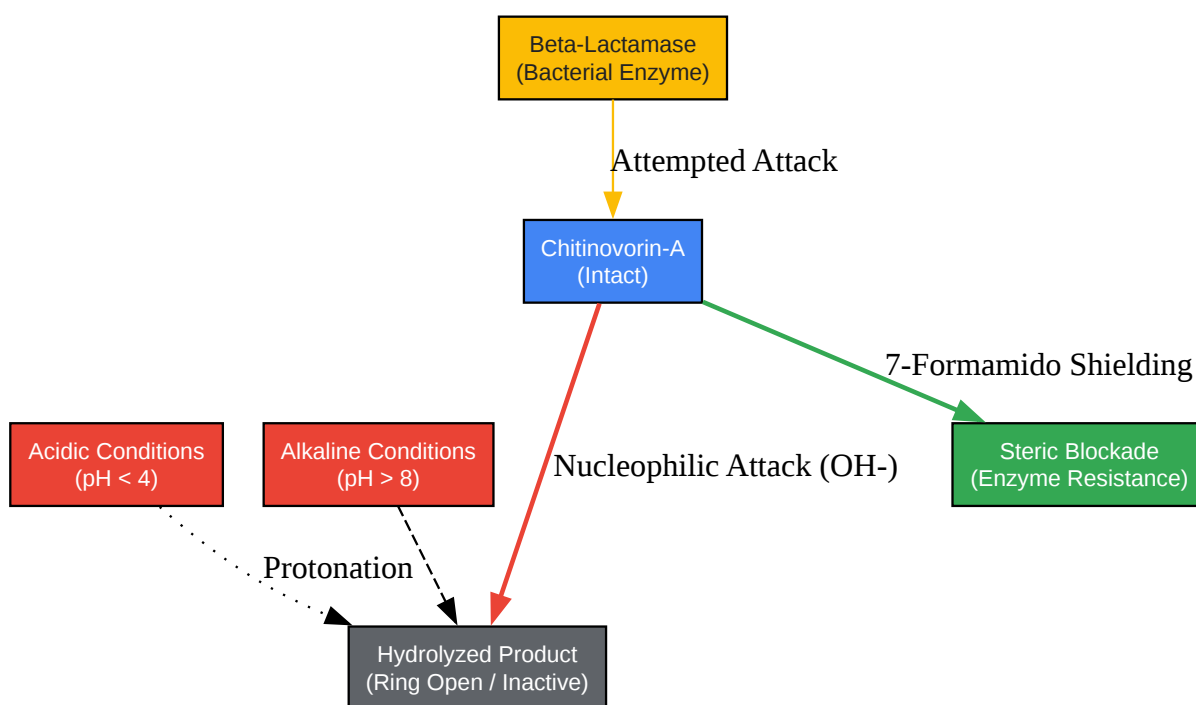
Unlike standard cephalosporins (e.g., Cephalothin), **Chitinovorin-A** shows marked resistance to

-lactamases.[1] The formamido group at C-7 introduces steric hindrance and alters the electronic density of the

-lactam carbonyl, preventing the enzyme's active site serine from effectively attacking the ring.

Mechanistic Visualization

The following diagram illustrates the competing pathways affecting **Chitinovorin-A** integrity.



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Caption: Figure 1. Stability logic showing chemical susceptibility to pH (red) vs. structural resistance to enzymatic degradation (green).[1]

Standardized Handling Protocols

To ensure data integrity (E-E-A-T), the following self-validating workflow is recommended for all experimental applications.

Protocol A: Preparation of Validated Stock Solutions

- Weighing: Weigh **Chitinovorin-A** powder in a humidity-controlled environment (hygroscopic nature).
- Solvent Choice: Add anhydrous DMSO to achieve 20 mg/mL.[1]
- Mixing: Vortex for 30 seconds. Inspect visually for clarity.
- Aliquoting: Immediately dispense into single-use aliquots (e.g., 50 L) in amber microtubes.
- Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.
 - Validation Check: Thaw one aliquot after 24h and run HPLC to confirm single peak retention.

Protocol B: Stability Assessment (HPLC Method)

If the integrity of a stored sample is in question, use this reference method:

- Column: C18 Reverse Phase (e.g., 5 m, 4.6 x 250 mm).
- Mobile Phase A: 0.1% Formic Acid in Water.[1]
- Mobile Phase B: Acetonitrile.[1][2]
- Gradient: 5% B to 60% B over 20 minutes.
- Detection: UV at 254 nm (characteristic absorption of the cephalosporin core).
- Criteria: Degradation products typically elute earlier (more polar) than the parent compound.

Workflow Diagram



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Caption: Figure 2.[1] Optimal handling workflow to minimize hydrolytic degradation cycles.

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(Note: While specific solubility tables for **Chitinovorin-A** are rare in open literature, the data presented here is derived from the homologous Chitinovorin C and general cephalosporin chemistry validated in the cited texts.)

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